5-Benzyloxy-1H-indole-2-boronic acid pinacol ester 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757435
InChI: InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-12-17(10-11-18(16)23-19)24-14-15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Molecular Formula: C21H24BNO3
Molecular Weight: 349.2 g/mol

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13757435

Molecular Formula: C21H24BNO3

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester -

Specification

Molecular Formula C21H24BNO3
Molecular Weight 349.2 g/mol
IUPAC Name 5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-12-17(10-11-18(16)23-19)24-14-15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3
Standard InChI Key GKZNNQUTYGZCQH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4

Introduction

Molecular Structure and Physicochemical Properties

Structural Elucidation

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester features a 1H-indole core substituted at the 5-position with a benzyloxy group (-OCH₂C₆H₅) and at the 2-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic system conducive to π-π interactions and electronic delocalization. The boronic ester group, stabilized by the pinacol ligand, enhances the compound’s air and moisture stability compared to its boronic acid counterpart.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₄BNO₃
Molecular Weight349.2 g/mol
IUPAC Name5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
InChIKeyGKZNNQUTYGZCQH-UHFFFAOYSA-N

The benzyloxy group introduces steric bulk and lipophilicity, influencing solubility and reactivity. Quantum mechanical calculations predict a planar geometry for the indole system, with the boronic ester adopting a trigonal planar configuration around the boron atom.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous boronic esters exhibit distinctive signals:

  • ¹¹B NMR: A sharp singlet near δ 30 ppm, characteristic of sp²-hybridized boron in pinacol esters.

  • ¹H NMR: Aromatic protons of the indole and benzyloxy groups resonate between δ 6.8–7.8 ppm, while the pinacol methyl groups appear as a singlet near δ 1.2 ppm.

  • IR Spectroscopy: B-O stretching vibrations at ~1350 cm⁻¹ and C-B absorption near 660 cm⁻¹.

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester typically proceeds via sequential functionalization of the indole scaffold:

  • Indole Benzyloxylation:

    • 5-Hydroxyindole undergoes alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyloxy group.

  • Borylation at C2:

    • Directed ortho-metalation (DoM) strategies using n-BuLi or LDA generate a lithiated intermediate at C2, which is quenched with a boron electrophile (e.g., B(OMe)₃).

  • Pinacol Protection:

    • The resultant boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the stable boronic ester.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BenzyloxylationK₂CO₃, benzyl bromide, DMF, 80°C, 12h75–85
Borylationn-BuLi, B(OMe)₃, THF, -78°C to RT, 4h60–70
Pinacol ProtectionPinacol, H₂SO₄, CH₂Cl₂, RT, 6h85–90

Optimization Challenges

  • Regioselectivity: Competing metalation at C3/C4 positions necessitates careful control of temperature and lithiating agent.

  • Boron Stability: The boronic acid intermediate is prone to protodeboronation under protic conditions, necessitating in situ protection.

  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (3:7) effectively isolates the product.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides to form biaryl linkages. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis yields 5-benzyloxy-2-(p-tolyl)-1H-indole, a precursor to kinase inhibitors.

Table 3: Exemplary Coupling Reaction

ComponentRoleConditions
Aryl HalideElectrophile1.2 eq, DME/H₂O (3:1)
Pd CatalystTransition MetalPd(OAc)₂ (2 mol%), SPhos
BaseScavengerK₃PO₄ (3 eq)
TemperatureReaction Driver80°C, 12h

Indole Functionalization

The boronic ester serves as a handle for further indole derivatization:

  • Protodeboronation: Acidic hydrolysis yields 5-benzyloxy-1H-indole, a valuable scaffold in alkaloid synthesis.

  • Transmetalation: Transfer to other boronates (e.g., MIDA boronates) enhances stability for iterative cross-coupling.

AspectGuideline
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse in fume hood
StorageAirtight container, -20°C, desiccated
DisposalIncineration or approved waste facility

Future Perspectives

Pharmaceutical Applications

The indole-boronic ester motif is pivotal in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Future studies may explore its utility in covalent inhibitor design via boron-mediated protein binding.

Materials Science

Conjugated polymers incorporating this compound could enable tunable optoelectronic properties for organic light-emitting diodes (OLEDs) or sensors.

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